Mycophenolate Mofetil

Description

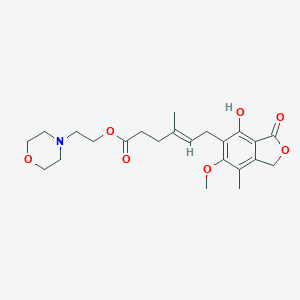

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGDFNSFWBGLEC-SYZQJQIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023340 | |

| Record name | Mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

637.6±55.0 | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white crystalline powder | |

CAS No. |

128794-94-5, 115007-34-6 | |

| Record name | Mycophenolate mofetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128794-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mycophenolate mofetil [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128794945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mycophenolate mofetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mycophenolate mofetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 115007-34-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242ECW6R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93-94, 93-94 °C | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Role of Mycophenolate Mofetil in the Inhibition of Inosine Monophosphate Dehydrogenase: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolate mofetil (MMF) is a potent immunosuppressive agent widely utilized in clinical practice to prevent allograft rejection. Its therapeutic efficacy is mediated by its active metabolite, mycophenolic acid (MPA), which selectively, reversibly, and uncompetitively inhibits inosine monophosphate dehydrogenase (IMPDH). This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides. By impeding this pathway, MPA preferentially depletes the guanine nucleotide pools essential for the proliferation of T and B lymphocytes, thereby exerting its immunosuppressive effects. This technical guide provides an in-depth exploration of the molecular mechanism of MMF, focusing on its interaction with IMPDH, and offers detailed experimental protocols for its study.

Introduction: The Central Role of IMPDH in Lymphocyte Proliferation

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in purine metabolism, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This reaction is the first committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides, such as guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[1][2] These nucleotides are vital for a myriad of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[2]

T and B lymphocytes are particularly dependent on the de novo purine synthesis pathway for their proliferation, as they lack a robust salvage pathway for guanine nucleotide synthesis.[1][3] Consequently, inhibition of IMPDH leads to a profound cytostatic effect on these immune cells.[3]

Two isoforms of IMPDH exist in humans, IMPDH1 and IMPDH2, which share 84% amino acid sequence identity.[2][4] While IMPDH1 is constitutively expressed in most cell types, IMPDH2 is upregulated in proliferating cells, including activated lymphocytes.[5][6][7] Mycophenolic acid (MPA) exhibits a greater inhibitory potency against the type II isoform, contributing to its selective effect on the immune system.[8]

This compound: From Prodrug to Active Inhibitor

This compound (MMF) is the 2-morpholinoethyl ester prodrug of MPA, formulated to enhance its oral bioavailability.[9] Following oral administration, MMF is rapidly and completely hydrolyzed by esterases in the gut wall, blood, and liver to yield the pharmacologically active MPA.[9][10]

Pharmacokinetics of this compound and Mycophenolic Acid

The pharmacokinetic profile of MMF is characterized by the rapid appearance of MPA in the plasma. A summary of key pharmacokinetic parameters is presented in the table below.

| Parameter | Value | Reference(s) |

| MMF Bioavailability (as MPA) | 80.7% to 94% | [9][10] |

| Time to Peak Plasma MPA Concentration (Tmax) | 1-2 hours | [10] |

| MPA Protein Binding (primarily to albumin) | 97-99% | [10] |

| MPA Elimination Half-Life (t1/2) | 9-17 hours | [10] |

| Primary Route of Metabolism | Glucuronidation to the inactive mycophenolic acid glucuronide (MPAG) | [9] |

| Enterohepatic Recirculation | A secondary peak in MPA concentration is often observed 6-12 hours post-dose. | [10] |

The Molecular Mechanism of IMPDH Inhibition by Mycophenolic Acid

MPA is a potent, selective, reversible, and uncompetitive inhibitor of IMPDH.[1][8] Its mechanism of action involves trapping a key intermediate in the enzyme's catalytic cycle.

The enzymatic reaction of IMPDH proceeds in two main steps:

-

A rapid redox reaction involving the transfer of a hydride ion from IMP to NAD+, forming NADH and a covalent enzyme-XMP* intermediate (E-XMP*).[3]

-

A slower hydrolysis step that releases XMP from the enzyme.[3]

MPA exerts its inhibitory effect by binding to the E-XMP* intermediate, preventing the subsequent hydrolysis and release of XMP.[3] The crystal structure of the IMPDH-IMP-MPA complex reveals that MPA occupies the nicotinamide binding site of the NAD+ cofactor pocket.[11] This interaction stabilizes the E-XMP* intermediate, effectively halting the catalytic cycle.[3]

Signaling Pathway of MMF Action

The following diagram illustrates the pathway from MMF administration to the downstream cellular effects of IMPDH inhibition.

Quantitative Analysis of IMPDH Inhibition

The inhibitory potency of MPA against IMPDH has been quantified in numerous studies. The following table summarizes key inhibitory constants.

| Parameter | IMPDH1 | IMPDH2 | Reference(s) |

| IC50 (50% Inhibitory Concentration) | ~35 nM | ~9 nM | [12] (Kis reported as 0.01-0.03 µM, with higher potency for type II) |

| Ki (Inhibition Constant) | 33 nM | 7 nM | [12] |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Cellular Consequences of IMPDH Inhibition

The primary consequence of IMPDH inhibition by MPA is the depletion of intracellular guanine nucleotide pools.[3] This has several downstream effects, particularly in lymphocytes:

-

Inhibition of DNA and RNA Synthesis: The reduced availability of GTP and dGTP directly impairs the synthesis of nucleic acids, which is a prerequisite for cell division.[2]

-

Cell Cycle Arrest: Depletion of guanine nucleotides can lead to cell cycle arrest, preventing the progression of lymphocytes through the cell cycle.

-

Induction of Apoptosis: In some contexts, prolonged guanine nucleotide deprivation can trigger programmed cell death (apoptosis) in activated lymphocytes.[3]

-

Inhibition of Glycosylation: GTP is also a precursor for GDP-fucose and GDP-mannose, which are essential for the glycosylation of proteins and lipids. Inhibition of IMPDH can therefore disrupt the synthesis of adhesion molecules, further contributing to the immunosuppressive effect.

Experimental Protocols

IMPDH Enzyme Activity Assay (Spectrophotometric)

This protocol is based on the principle of measuring the increase in absorbance at 340 nm due to the formation of NADH.[13][14]

Materials:

-

Recombinant human IMPDH1 or IMPDH2

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

-

Substrate Solution: Inosine monophosphate (IMP) in reaction buffer

-

Cofactor Solution: Nicotinamide adenine dinucleotide (NAD+) in reaction buffer

-

Mycophenolic acid (MPA) stock solution in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a dilution series of MPA in the reaction buffer.

-

In a 96-well plate, add the following to each well:

-

Reaction Buffer

-

IMPDH enzyme solution

-

MPA dilution or vehicle control (DMSO)

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the substrate (IMP) and cofactor (NAD+) solutions to each well.

-

Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each MPA concentration relative to the vehicle control.

-

Plot the percent inhibition against the MPA concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15]

Materials:

-

Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes

-

Complete cell culture medium

-

Mycophenolic acid (MPA) stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere or stabilize for a few hours or overnight.

-

Treat the cells with a serial dilution of MPA or vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

-

Calculate the percentage of cell viability for each MPA concentration relative to the vehicle control.

-

Plot the percentage of viability against the MPA concentration to determine the GI50 (50% growth inhibition) or IC50 value.

Quantification of Intracellular Guanine Nucleotides by HPLC

This method allows for the direct measurement of intracellular GTP and dGTP levels.[16][17]

Materials:

-

Cell culture and MPA treatment as described in the proliferation assay.

-

Ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA) for extraction.

-

Neutralizing solution (e.g., potassium carbonate).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile phase (e.g., ion-pair reagent such as tetrabutylammonium hydroxide with a phosphate buffer).

-

GTP and dGTP standards.

Procedure:

-

After MPA treatment, harvest the cells by centrifugation.

-

Lyse the cells and precipitate proteins using ice-cold PCA or TCA.

-

Centrifuge to pellet the protein debris and collect the supernatant containing the nucleotides.

-

Neutralize the supernatant with the appropriate neutralizing solution.

-

Filter the samples before injecting them into the HPLC system.

-

Separate the nucleotides using a reversed-phase C18 column with an appropriate gradient of the mobile phase.

-

Detect the nucleotides by monitoring the UV absorbance at 254 nm.

-

Quantify the GTP and dGTP levels by comparing the peak areas to those of the known standards.

References

- 1. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Inosine-5'-monophosphate dehydrogenase: regulation of expression and role in cellular proliferation and T lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of human T lymphocyte activation on inosine monophosphate dehydrogenase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review of the antiproliferative properties of this compound in non-immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal structure of human type II inosine monophosphate dehydrogenase: Implications for ligand binding and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 14. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Mycophenolate Mofetil in B-Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycophenolate Mofetil (MMF), the prodrug of mycophenolic acid (MPA), is a potent immunosuppressive agent widely utilized in transplantation medicine and the treatment of autoimmune diseases.[1][2] Its efficacy is largely attributed to its profound effects on the adaptive immune system, particularly on T and B-lymphocytes. This technical guide provides an in-depth exploration of the cellular pathways within B-lymphocytes that are significantly affected by MMF. Through a comprehensive review of current literature, this document outlines the core mechanism of action, impact on key signaling cascades, and the consequential effects on B-cell activation, proliferation, differentiation, and antibody production. Quantitative data are summarized for comparative analysis, detailed experimental methodologies are provided for key assays, and crucial pathways and workflows are visually represented to facilitate a deeper understanding of MMF's immunomodulatory role.

Core Mechanism of Action: Inhibition of De Novo Purine Synthesis

The primary and most well-established mechanism of action of this compound lies in the ability of its active metabolite, mycophenolic acid (MPA), to selectively, non-competitively, and reversibly inhibit inosine-5′-monophosphate dehydrogenase (IMPDH).[3][4][5] IMPDH is the rate-limiting enzyme in the de novo pathway of guanine nucleotide synthesis, which is crucial for the proliferation of lymphocytes.[6][7]

B-lymphocytes are particularly dependent on this de novo pathway for their expansion, as they have a limited capacity to utilize the salvage pathway for purine synthesis.[3][8] By inhibiting IMPDH, MPA leads to the depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools.[9][10] This guanosine nucleotide depletion has several downstream consequences for B-lymphocytes:

-

Inhibition of DNA and RNA Synthesis: The scarcity of essential building blocks for nucleic acid synthesis directly halts the cell cycle, primarily at the G1 to S phase transition, thereby preventing clonal expansion of B-cells following antigen recognition.[3][8]

-

Suppression of Antibody Production: The synthesis and secretion of antibodies are energy-intensive processes that rely on a steady supply of GTP. MMF has been shown to suppress primary antibody responses and the production of immunoglobulins.[4][11][12]

-

Induction of Apoptosis: In some contexts, MMF can induce a pro-apoptotic state in activated B-lymphocytes, contributing to their depletion.[1][13]

dot

Caption: Core mechanism of MMF action on B-lymphocytes.

Impact on B-Cell Subsets and Activation

MMF treatment leads to significant alterations in the distribution and activation status of various B-cell subsets.[2][14][15]

| B-Cell Subset | Effect of MMF | Reference |

| Transitional B-Cells | Significant reduction in numbers | [2][15][16] |

| Naïve B-Cells | Significant reduction in numbers | [15] |

| Plasmablasts | Significant reduction in numbers and frequencies | [2][17] |

| CD38hi B-Cells | Reduction in this activated subset | [2][14] |

MMF also downregulates the expression of key activation markers on B-cells, including CD25, CD38, and the costimulatory molecule CD86, further impeding their ability to participate in an immune response.[14][15][18]

Modulation of Key Signaling Pathways

Beyond its primary metabolic impact, MMF influences intracellular signaling pathways that are critical for B-cell function.

STAT3 Pathway

Recent evidence highlights a significant role for MMF in the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][16] In patients with systemic lupus erythematosus (SLE) treated with MMF, a reduction in the phosphorylation of STAT3 has been observed.[16][19] The STAT3 pathway is implicated in the differentiation of memory B-cells and antibody-secreting cells.[17] By inhibiting STAT3 phosphorylation, MMF may interfere with these critical B-cell maturation processes.[16]

dot

Caption: MMF's inhibitory effect on the STAT3 signaling pathway.

mTOR Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. While MMF's direct interaction with the mTOR pathway is less characterized than that of mTOR inhibitors like sirolimus, there is evidence of crosstalk. MMF has been shown to suppress the Akt/mTOR pathway in T-lymphocytes, and it is plausible that similar effects occur in B-cells, contributing to the overall anti-proliferative effect.[3] In studies combining mTOR inhibitors with MMF, a significant reduction in B-cell frequencies was observed.[20]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the impact of MMF on B-lymphocytes.

B-Lymphocyte Proliferation Assay

This assay quantifies the anti-proliferative effect of MPA on B-cells.

1. B-Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Purify B-lymphocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.

2. Cell Culture and Stimulation:

-

Culture purified B-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

-

Stimulate B-cells with a mitogen such as lipopolysaccharide (LPS) or through co-culture with activated CD4+ T-cells.[10][21]

-

Treat stimulated B-cells with varying concentrations of MPA or a vehicle control.

3. Proliferation Measurement (BrdU Incorporation):

-

After a 48-72 hour incubation period, add 5-bromo-2'-deoxyuridine (BrdU) to the cell cultures for the final 12-18 hours.

-

Harvest the cells and fix and permeabilize them according to the manufacturer's protocol for the BrdU flow cytometry kit.

-

Stain the cells with an anti-BrdU antibody conjugated to a fluorophore and a B-cell marker like CD19.

-

Analyze the percentage of BrdU-incorporating (proliferating) CD19+ cells using flow cytometry.

dot

Caption: Workflow for B-cell proliferation assay with MMF.

Quantification of Antibody-Secreting Cells (ELISpot)

This assay measures the effect of MPA on the differentiation of B-cells into antibody-secreting cells (ASCs).

1. B-Cell Culture and Differentiation:

-

Culture and stimulate isolated B-cells as described in the proliferation assay to induce differentiation into ASCs.

-

Include MPA or vehicle control in the culture medium.

2. ELISpot Plate Preparation:

-

Coat a 96-well ELISpot plate with an anti-human immunoglobulin (Ig) capture antibody (e.g., anti-IgG or anti-IgM) and incubate overnight.

-

Wash the plate and block non-specific binding sites.

3. Cell Incubation:

-

Add the treated B-cells to the coated ELISpot plate in a serial dilution and incubate for 18-24 hours. During this time, ASCs will secrete antibodies that are captured by the antibodies on the plate.

4. Detection:

-

Lyse the cells and wash the plate.

-

Add a biotinylated anti-human Ig detection antibody.

-

Add streptavidin-alkaline phosphatase and then the substrate to develop colored spots. Each spot represents a single antibody-secreting cell.

5. Analysis:

-

Count the spots in each well using an automated ELISpot reader.

-

Compare the number of ASCs in MPA-treated cultures to the control cultures.[10][21]

Flow Cytometry Analysis of B-Cell Activation Markers

This method assesses the effect of MMF on the expression of surface markers associated with B-cell activation.

1. Cell Preparation and Treatment:

-

Isolate and culture B-cells as previously described.

-

Treat the cells with MPA or a vehicle control during stimulation.

2. Antibody Staining:

-

Harvest the cells and wash them in a staining buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a cocktail of fluorescently-labeled monoclonal antibodies against surface markers such as CD19, CD25, CD38, and CD86.[14]

3. Data Acquisition:

-

Acquire data on a multi-color flow cytometer.

4. Data Analysis:

-

Gate on the CD19+ B-cell population.

-

Analyze the percentage of cells expressing the activation markers and the mean fluorescence intensity (MFI) of these markers in the MPA-treated versus control groups.[22][23]

Conclusion

This compound exerts a multi-faceted inhibitory effect on B-lymphocytes, fundamentally driven by the depletion of guanosine nucleotides through the inhibition of IMPDH. This primary mechanism leads to a potent suppression of B-cell proliferation and antibody production. Furthermore, MMF modulates critical signaling pathways such as STAT3, affecting B-cell differentiation and activation. The collective impact of these actions results in a significant dampening of the humoral immune response, which is central to its therapeutic efficacy in preventing allograft rejection and managing autoimmune conditions. A thorough understanding of these cellular and molecular mechanisms is paramount for the strategic application of MMF in clinical settings and for the development of novel immunomodulatory therapies.

References

- 1. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.stanford.edu [med.stanford.edu]

- 3. droracle.ai [droracle.ai]

- 4. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 6. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Inosine-5'-monophosphate dehydrogenase: regulation of expression and role in cellular proliferation and T lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound suppresses the production of anti-blood type anitbodies after renal transplantation across the abo blood barrier: ELISA to detect humoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound promotes down-regulation of expanded B cells and production of TNF-alpha in an experimental murine model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound therapy on lymphocyte activation in heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Use Associates with Unique Biologic Changes in B Cell and T Regulatory Cell Pathways in SLE Patients - ACR Meeting Abstracts [acrabstracts.org]

- 16. JCI Insight - this compound reduces STAT3 phosphorylation in systemic lupus erythematosus patients [insight.jci.org]

- 17. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mycophenolic Acid Differentially Impacts B Cell Function Depending on the Stage of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound reduces STAT3 phosphorylation in systemic lupus erythematosus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacodynamic Effect of mTOR Inhibition-based Immunosuppressive Therapy on T- and B-cell Subsets After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mature B- and plasma-cell flow cytometric analysis: A review of the impact of targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analysis by Flow Cytometry of B-Cell Activation and Antibody Responses Induced by Toll-Like Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Mycophenolate Mofetil: A Technical Guide to its Impact on Purine Synthesis in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of Mycophenolate Mofetil (MMF) and its profound impact on purine synthesis within immune cells. MMF, a cornerstone immunosuppressive agent, exerts its effects through its active metabolite, mycophenolic acid (MPA). This document provides a detailed exploration of MPA's interaction with its molecular target, the resulting downstream consequences on lymphocyte proliferation, and the experimental methodologies used to quantify these effects.

Introduction: The Immunosuppressive Action of this compound

This compound is a prodrug that is rapidly hydrolyzed in vivo to its active form, mycophenolic acid (MPA).[1] MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo pathway of purine synthesis.[2][3] This pathway is essential for the generation of guanine nucleotides, which are vital for DNA and RNA synthesis. T and B lymphocytes are particularly dependent on the de novo pathway for their proliferation, unlike other cell types that can utilize salvage pathways.[4] By inhibiting IMPDH, MPA effectively depletes the intracellular pool of guanine nucleotides in these immune cells, leading to a cytostatic effect and the suppression of both cell-mediated and humoral immune responses.[5][6]

Mechanism of Action: Inhibition of IMPDH

MPA's primary molecular target is IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor to guanosine monophosphate (GMP) and subsequently guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[6][7] There are two isoforms of IMPDH: type I and type II. IMPDH II is the predominant isoform in activated lymphocytes, and MPA exhibits a higher affinity for this isoform, contributing to its selective effect on the immune system.[8] The inhibition of IMPDH by MPA leads to a significant reduction in the intracellular pools of guanine nucleotides, which are essential for DNA synthesis and, consequently, cell proliferation.[9][10]

Quantitative Data on the Effects of Mycophenolic Acid

The following tables summarize the quantitative impact of mycophenolic acid on various parameters of immune cell function.

Table 1: Inhibitory Concentration (IC50) of Mycophenolic Acid (MPA) on IMPDH2

| Compound | IC50 (µM) | Source |

| Mycophenolic Acid (MPA) | 0.84 - 0.95 | [2] |

| Mycophenolic Acid (MPA) | 532- to 1022-fold lower than MPAG | [11] |

| Mycophenolic Acid (MPA) | 1-100 (effective range in vitro) | [12] |

Table 2: Effect of Mycophenolic Acid (MPA) on Lymphocyte Proliferation

| Cell Type | MPA Concentration | Proliferation Inhibition | Source |

| Murine CD4+ T cells | 10⁻⁴ M (48h) | 35.0% of control | [1] |

| Murine CD8+ T cells | 10⁻⁴ M (48h) | 35.2% of control | [1] |

| Murine CD19+ B cells | 10⁻⁴ M (48h) | 33.5% of control | [1] |

| Murine CD4+ T cells | 10⁻⁴ M (96h) | 51.2% of control | [1] |

| Murine CD8+ T cells | 10⁻⁴ M (96h) | 51.5% of control | [1] |

| Murine CD19+ B cells | 10⁻⁴ M (96h) | 54.9% of control | [1] |

| Human B cells (in vitro) | Not specified | Complete abrogation | [5] |

| Human B cells (CpG-B stimulated) | 1.0 µM | Complete inhibition of cell division | [7] |

Table 3: Effect of Mycophenolic Acid (MPA) on Intracellular Nucleotide Pools

| Cell Type | MPA Concentration | Effect on Nucleotide Pools | Source |

| Murine Lymphoma L5178Y cells | 1 µM (2h) | GTP decreased to <10% of control | |

| Murine Lymphoma L5178Y cells | 1 µM (2h) | dGTP decreased | |

| Human Umbilical Vein Endothelial Cells | ≥ 5 µmol/l | GTP levels decreased to 68+/-12% of control | [8] |

| Human Umbilical Vein Endothelial Cells | 20 µmol/l | GTP amount reduced to 58+/-7% | [8] |

| Neuroblastoma cells | Not specified (3h) | GTP reduced by 70% | [10] |

| Antibody-stimulated splenocytes | Not specified | 30% mean reduction in GTP levels | [13] |

Experimental Protocols

IMPDH Activity Assay

This protocol is adapted from commercially available kits and literature sources for measuring IMPDH activity in cell lysates.[6][14]

Materials:

-

Cell Lysis Buffer (e.g., 10x stock diluted to 1x with ice-cold dH₂O)

-

IMPDH Assay Solution (containing INT, diaphorase, and other coupling enzymes)

-

IMPDH Substrate (e.g., 50x stock of IMP and NAD⁺)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 492 nm

-

BCA Protein Assay Kit

Procedure:

-

Cell Lysate Preparation:

-

Harvest and wash approximately 10⁵ cells.

-

Resuspend the cell pellet in 50-100 µl of ice-cold 1x Cell Lysis Buffer.

-

Incubate on ice for 5 minutes with gentle agitation.

-

Centrifuge at ~14,000 rpm for 5 minutes at 4°C.

-

Collect the supernatant (cell lysate) and keep it on ice.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

Enzyme Reaction:

-

Prepare a reaction solution by mixing 1 part of 50x IMPDH Substrate with 50 parts of IMPDH Assay Solution.

-

Prepare a control solution by mixing 1 part of dH₂O with 50 parts of IMPDH Assay Solution.

-

In a 96-well plate, add 20 µl of each cell lysate sample in duplicate.

-

To one set of wells, add 50 µl of the control solution.

-

To the other set of wells, add 50 µl of the reaction solution.

-

Mix gently and incubate at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Measure the optical density (O.D.) at 492 nm at 30 and 60 minutes.

-

Calculate the IMPDH activity based on the change in absorbance over time, normalized to the protein concentration of the lysate.

-

Lymphocyte Proliferation Assay using CFSE

This protocol is based on established methods for tracking cell division by dye dilution using Carboxyfluorescein succinimidyl ester (CFSE).[4][15]

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

CFSE stock solution (e.g., 5 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) with 1% Fetal Bovine Serum (FBS)

-

Complete RPMI-1640 medium

-

Mitogen (e.g., Phytohemagglutinin - PHA)

-

Flow cytometer

Procedure:

-

Cell Staining:

-

Resuspend PBMCs at a concentration of 10 x 10⁶ cells/mL in PBS with 1% FBS.

-

Add CFSE to a final concentration of 2.5 µM.

-

Incubate for 10 minutes at room temperature in the dark, with gentle mixing every 2 minutes.

-

Quench the staining by adding 5 volumes of ice-cold complete medium and incubate for 5 minutes on ice.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled cells in complete medium at a density of 1 x 10⁶ cells/mL.

-

Culture the cells in the presence or absence of a mitogen (e.g., PHA) and varying concentrations of MPA.

-

Incubate for 3-6 days at 37°C in a 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

If desired, stain with cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) and a viability dye.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the lymphocyte population and then on specific T-cell subsets. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity, with distinct peaks representing successive generations of divided cells.

-

Intracellular Nucleotide Extraction and Analysis

This protocol outlines a general procedure for the extraction of intracellular nucleotides for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured immune cells

-

Ice-cold PBS

-

Extraction solution (e.g., 0.4 M perchloric acid or a methanol-based solution)

-

Neutralizing solution (e.g., potassium carbonate)

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis)

Procedure:

-

Cell Harvesting and Quenching:

-

Rapidly harvest a known number of cells by centrifugation at a low speed.

-

Quickly wash the cell pellet with ice-cold PBS to remove extracellular medium.

-

Immediately add ice-cold extraction solution to the cell pellet to quench metabolic activity and lyse the cells.

-

-

Extraction:

-

Vortex the cell suspension vigorously.

-

Incubate on ice for a specified time (e.g., 30 minutes).

-

Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins and cell debris.

-

-

Neutralization and Sample Preparation:

-

Carefully transfer the supernatant containing the nucleotides to a new tube.

-

Neutralize the extract by adding a neutralizing solution until the pH is near neutral.

-

Centrifuge again to remove any precipitate.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Separate the nucleotides using a suitable gradient elution program.

-

Detect and quantify the nucleotides by comparing their retention times and peak areas to those of known standards.

-

Visualizing the Impact of this compound

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: De Novo Purine Synthesis Pathway and the Point of Inhibition by Mycophenolic Acid (MPA).

References

- 1. Frontiers | this compound: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 2. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. medrxiv.org [medrxiv.org]

- 5. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmrservice.com [bmrservice.com]

- 7. Mycophenolic Acid Differentially Impacts B Cell Function Depending on the Stage of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro effects of mycophenolic acid on the nucleotide pool and on the expression of adhesion molecules of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Consequences of inhibition of guanine nucleotide synthesis by mycophenolic acid and virazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological effects of inhibition of guanine nucleotide synthesis by mycophenolic acid in cultured neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene [jci.org]

- 14. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 15. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

The Immunosuppressive Properties of Mycophenolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mycophenolic acid (MPA), the active metabolite of the prodrug mycophenolate mofetil (MMF), is a potent immunosuppressive agent widely utilized in clinical practice to prevent allograft rejection and to treat a variety of autoimmune diseases.[1][2] This technical guide provides an in-depth exploration of the core mechanisms, quantitative effects, and experimental methodologies associated with the immunosuppressive properties of MPA.

Core Mechanism of Action: Inhibition of De Novo Purine Synthesis

The primary mechanism of action of Mycophenolic Acid lies in its ability to act as a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[3][4] This enzyme is crucial for the de novo synthesis of guanine nucleotides, a pathway that is particularly vital for the proliferation of T and B lymphocytes.[5] Unlike other cell types that can utilize the salvage pathway for purine synthesis, lymphocytes are highly dependent on the de novo pathway.[5] By inhibiting IMPDH, MPA leads to a depletion of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis. This selective depletion results in a cytostatic effect on lymphocytes, primarily arresting them in the G1/S phase of the cell cycle and thereby inhibiting their proliferation.[1][3]

Quantitative Effects on Lymphocyte Function

MPA exerts a range of quantifiable effects on the immune system, primarily targeting the proliferation and function of lymphocytes. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Inhibition of Lymphocyte Proliferation by Mycophenolic Acid

| Cell Type | Stimulant | Assay Method | IC50 / % Inhibition | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | [3H]Thymidine Incorporation | IC50 ≈ 0.1 µM | [6] |

| Human CD4+ T cells | Anti-CD3/CD28 | CFSE Staining | Significant inhibition at 10 µM | [4] |

| Human B cells | Various stimuli | In vitro proliferation assay | Complete abrogation of proliferation | [7] |

| Canine Peripheral Blood Mononuclear Cells | Mitogens | CFSE Staining | Significant inhibition at 1 µM, 10 µM, and 100 µM | [8] |

| Jurkat T cells | - | Cell Viability Assay | ~60% decrease in viability at 0.5 µM after 48h | [9] |

Table 2: Effects of Mycophenolic Acid on Cytokine Production

| Cytokine | Cell Type | Stimulant | MPA Concentration | % Reduction | Reference |

| IFN-γ | Human CD4+ T cells | CD3/CD28 | Not specified | Inhibited | [4] |

| TNF-α | Human CD4+ T cells | CD3/CD28 | Not specified | Inhibited | [4] |

| IL-17 | Human CD4+ T cells | CD3/CD28 | Not specified | Inhibited | [4] |

| IL-6 | Human Renal Tubular Cells | IL-1β | 2.5 - 50 µM | Dose-dependent decrease | [10] |

| Various Cytokines | Human Mononuclear Cells | Staphylococcus aureus enterotoxin A (SEA) | 1 µM | Significant inhibition after 48h | [2] |

| Pro-inflammatory cytokines (IFN-γ, TNF-α, IL-12, IL-6, IL-1β) | Mouse Splenocytes | TNBS-induced colitis model | Not specified | Significantly inhibited | [11] |

Table 3: Effects of Mycophenolic Acid on Lymphocyte Subsets

| Lymphocyte Subset | Effect | MPA Concentration | Quantitative Change | Reference |

| CD4+ T cells | Depletion | 10⁻⁴ M & 10⁻⁵ M | 35-51% reduction in absolute count | [12] |

| CD8+ T cells | Depletion | 10⁻⁴ M & 10⁻⁵ M | 35-52% reduction in absolute count | [12] |

| CD19+ B cells | Depletion | 10⁻⁴ M & 10⁻⁵ M | 34-55% reduction in absolute count | [12] |

| Foxp3+CD25+CD4+ Treg cells | Increase | 10⁻⁴ M & 10⁻⁵ M | ~5.5-6% increase in percentage | [12] |

| Foxp3+CD25+CD8+ Treg cells | Increase | 10⁻⁴ M & 10⁻⁵ M | ~1% increase in percentage | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of MPA's immunosuppressive properties. Below are outlines of key experimental protocols.

Lymphocyte Proliferation Assay

This assay is fundamental to assessing the antiproliferative effects of MPA. Several methods can be employed:

-

[3H]Thymidine Incorporation Assay:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Culture the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Add a mitogen (e.g., Phytohaemagglutinin (PHA) or anti-CD3/CD28 antibodies) to stimulate lymphocyte proliferation.

-

Concurrently, add varying concentrations of MPA to the wells. Include a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Pulse the cells with [3H]thymidine (a radioactive DNA precursor) for the final 18 hours of incubation.

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

The level of radioactivity is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.

-

-

Carboxyfluorescein Succinimidyl Ester (CFSE) Staining:

-

Label isolated lymphocytes with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division.

-

Culture and stimulate the cells with a mitogen in the presence of different concentrations of MPA.

-

After a set incubation period (e.g., 72-96 hours), harvest the cells.

-

Analyze the fluorescence intensity of the cells using flow cytometry.

-

Each peak of decreasing fluorescence intensity represents a successive generation of cell division. The reduction in the number of divisions in MPA-treated cells compared to the control indicates inhibition of proliferation.[13]

-

Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay

This assay directly measures the enzymatic activity of MPA's target.

-

Spectrophotometric Assay:

-

Prepare cell lysates from lymphocytes.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add the cell lysate to a reaction mixture containing inosine monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD+).

-

Include wells with varying concentrations of MPA to measure its inhibitory effect.

-

The reaction is based on the reduction of a tetrazolium salt (e.g., INT) by NADH, which is produced during the IMPDH-catalyzed conversion of IMP to xanthosine monophosphate (XMP).

-

The reduced tetrazolium salt forms a colored formazan product.

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 492 nm) over time using a plate reader.[14]

-

The rate of increase in absorbance is proportional to the IMPDH activity.

-

Conclusion

Mycophenolic Acid's potent and selective immunosuppressive effects are a direct consequence of its inhibition of IMPDH in lymphocytes. This targeted mechanism leads to a significant reduction in lymphocyte proliferation and function, including cytokine production, making it a cornerstone of immunosuppressive therapy. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the multifaceted properties of this important immunomodulatory agent. Further research into the nuanced effects of MPA on different immune cell subsets and signaling pathways will continue to refine its clinical application and pave the way for novel therapeutic strategies.

References

- 1. Mycophenolic acid and methotrexate inhibit lymphocyte cytokine production via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound (RS-61443) on cytokine production: inhibition of superantigen-induced cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycophenolic acid-mediated suppression of human CD4+ T cells: more than mere guanine nucleotide deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BioKB - Relationship - Mycophenolic Acid - inhibits - lymphocyte proliferation [biokb.lcsb.uni.lu]

- 6. Inhibition of T-cell activation and proliferation by mycophenolic acid in patients awaiting liver transplantation: PK/PD relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Influence of Mycophenolic Acid on Selected Parameters of Stimulated Peripheral Canine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound Modulates Differentiation of Th1/Th2 and the Secretion of Cytokines in an Active Crohn’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Positive effect on T-cell regulatory apoptosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmrservice.com [bmrservice.com]

The Immunomodulatory Potential of Mycophenolate Mofetil: An In-depth Technical Guide to Early Research in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolate mofetil (MMF) has emerged as a cornerstone immunosuppressive agent, initially approved for the prophylaxis of organ transplant rejection and subsequently investigated for a wide array of autoimmune diseases.[1][2] This technical guide provides a comprehensive overview of the foundational preclinical research that established the rationale for its use in autoimmunity. We delve into the core mechanism of action, detailed experimental protocols from seminal studies in key autoimmune disease models, and a quantitative summary of its efficacy.

This compound is the prodrug of the active metabolite, mycophenolic acid (MPA), a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[3][4] This enzyme is critical for the de novo synthesis of guanine nucleotides, a pathway upon which T and B lymphocytes are highly dependent for their proliferation.[5][6] By preferentially targeting this pathway in lymphocytes, MPA exerts potent cytostatic effects on the adaptive immune system, thereby suppressing cell-mediated immune responses and antibody formation.[3][7]

Core Mechanism of Action: IMPDH Inhibition

The primary mechanism of action of mycophenolic acid is the inhibition of inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP).[6][8] Lymphocytes, unlike other cell types, lack a robust salvage pathway for purine synthesis and are therefore particularly vulnerable to the depletion of guanine nucleotides.[9] This depletion leads to a G1-S phase cell cycle arrest, inhibiting the proliferation of activated T and B cells.[10][11] Furthermore, MPA has been shown to induce apoptosis in activated T cells and to interfere with the glycosylation of adhesion molecules, which can reduce the recruitment of immune cells to sites of inflammation.[12][13]

Efficacy of this compound in Preclinical Autoimmune Disease Models

The following tables summarize the quantitative data from early, pivotal studies of MMF in murine and rat models of systemic lupus erythematosus, rheumatoid arthritis, and multiple sclerosis.

Table 1: Systemic Lupus Erythematosus (SLE) - Murine Models

| Model | Treatment Regimen | Key Outcomes | Reference |

| MRL/lpr mice | MMF 90 mg/kg/day, oral | - Reduced incidence of albuminuria at 23 weeks (22% vs. 88% in controls).- Less severe glomerulonephritis (histologically).- Decreased glomerular immunoglobulin and C3 deposits. | [14] |

| MRL/lpr mice (with established glomerulonephritis) | MMF 100 mg/kg/day, oral | - Prolonged survival.- Reduced incidence of hematuria and albuminuria.- Decreased numbers of B cells and IgG anti-dsDNA antibodies. | [5] |

| NZB x NZW F1 mice | MMF 60 mg/kg/day, oral | - Significantly reduced proteinuria.- Lower serum BUN levels.- Suppressed autoantibody production.- Improved survival. | [2] |

| NZB x NZW F1 mice | MMF 200 mg/kg/day, oral | - 100% survival compared to 10% in controls.- Suppressed development of albuminuria and anti-dsDNA antibodies. | [5] |

Table 2: Rheumatoid Arthritis (RA) - Rat Model

| Model | Treatment Regimen | Key Outcomes | Reference |

| Collagen-Induced Arthritis (CIA) in Lewis rats | Prophylactic MMF (dose not specified in abstract) | - Significant reduction in clinical arthritis score.- Decreased paw swelling.- Reduced histological evidence of inflammation, pannus formation, cartilage damage, and bone resorption. | [4][9] |

| Collagen-Induced Arthritis (CIA) in Sprague-Dawley rats | Therapeutic MMF (dose not specified in abstract) | - Amelioration of established arthritis.- Reduction in inflammatory cell infiltration in the synovium. | [15] |

Table 3: Multiple Sclerosis (MS) - Rodent Models

| Model | Treatment Regimen | Key Outcomes | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) in Lewis rats | MMF (dose not specified in abstract) | - Improved neurological function.- Reduced weight loss. | [16] |

| Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | Prophylactic MMF (dose not specified in abstract) | - Delayed onset and reduced severity of clinical EAE scores.- Decreased CNS inflammation and demyelination. | [17] |

Detailed Experimental Protocols

Murine Model of Lupus Nephritis (MRL/lpr mice)

Objective: To evaluate the effect of MMF on the spontaneous development of lupus nephritis.

Experimental Workflow:

Methodology:

-

Animals: 8-week-old female MRL/lpr mice were used.[14]

-

Treatment: Mice were randomly assigned to two groups. The treatment group (n=18) received a daily oral gavage of MMF at 90 mg/kg body weight, dissolved in a vehicle. The control group (n=17) received the vehicle alone.[14]

-

Monitoring: Body weight and proteinuria were monitored weekly. Proteinuria was assessed semi-quantitatively using Albustix. A score of ≥ 2+ was considered positive.[14]

-

Endpoint and Sample Collection: The experiment was terminated when the mice reached 23 weeks of age. Blood samples were collected for the analysis of anti-dsDNA antibodies. Kidneys were harvested for histopathological and immunofluorescence studies.[14]

-

Outcome Measures:

-

Proteinuria: The incidence of persistent proteinuria was calculated.

-

Autoantibodies: Serum levels of anti-dsDNA antibodies were measured by ELISA.

-

Histopathology: Kidney sections were stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess the severity of glomerulonephritis, including glomerular hypercellularity, crescent formation, and interstitial inflammation.

-

Immunofluorescence: Cryostat sections of the kidney were stained with fluorescently labeled antibodies against mouse IgG and C3 to quantify immune complex deposition in the glomeruli.[14]

-

Rat Model of Collagen-Induced Arthritis (CIA)

Objective: To assess the efficacy of MMF in a model of rheumatoid arthritis.

Methodology:

-

Animals: Female Lewis rats were used.[4]

-

Induction of Arthritis: Arthritis was induced by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) was given 7 days after the primary immunization.[18]

-

Treatment: MMF was administered daily, starting from the day of the first immunization (prophylactic regimen).

-

Clinical Assessment: The severity of arthritis was evaluated using a clinical scoring system based on the swelling and erythema of the paws. Paw thickness was measured using a digital caliper.[7]

-

Histological Assessment: At the end of the study, ankle joints were collected, decalcified, and embedded in paraffin. Sections were stained with H&E and toluidine blue to assess inflammation, pannus formation, cartilage damage, and bone resorption.[7][9]

In Vitro Lymphocyte Proliferation Assay

Objective: To determine the direct inhibitory effect of mycophenolic acid (MPA) on lymphocyte proliferation.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood using Ficoll-Paque density gradient centrifugation.[6]

-

Cell Culture: PBMCs (1 x 10^5 cells/well) were cultured in 96-well plates in complete RPMI-1640 medium.[19]

-

Stimulation and Treatment: Cells were stimulated with a mitogen such as phytohemagglutinin (PHA) or an antigen like tetanus toxoid in the presence of varying concentrations of MPA. Unstimulated cells served as a negative control.[19]

-

Proliferation Measurement ([³H]-Thymidine Incorporation): After 48-72 hours of incubation, 1 µCi of [³H]-thymidine was added to each well. The cells were incubated for an additional 18 hours to allow for the incorporation of the radiolabel into newly synthesized DNA. The cells were then harvested onto glass fiber filters, and the amount of incorporated radioactivity was measured using a scintillation counter. The results were expressed as counts per minute (CPM).

-

Data Analysis: The percentage of inhibition of proliferation by MPA was calculated relative to the proliferation of stimulated cells in the absence of the drug.

Conclusion

The early preclinical research on this compound provided a robust foundation for its clinical development in autoimmune diseases. Studies in well-established animal models of systemic lupus erythematosus, rheumatoid arthritis, and multiple sclerosis consistently demonstrated the efficacy of MMF in ameliorating disease activity, reducing inflammation, and suppressing pathogenic immune responses. The quantitative data from these studies, coupled with a clear understanding of its mechanism of action on lymphocyte proliferation, underscored its potential as a potent immunomodulatory agent. The detailed experimental protocols outlined in this guide serve as a reference for the foundational methodologies that continue to be relevant in the ongoing research and development of immunosuppressive therapies.

References

- 1. This compound is effective in reducing lupus glomerulonephritis proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. duke.testcatalog.org [duke.testcatalog.org]

- 3. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in the treatment of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Clinical and histological assessment of collagen-induced arthritis progression in the diabetes-resistant BB/Wor rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of guanine nucleotide depletion on cell cycle progression in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. academic.oup.com [academic.oup.com]

- 13. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Attenuation of murine lupus nephritis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. innoserlaboratories.com [innoserlaboratories.com]

- 17. chondrex.com [chondrex.com]

- 18. hanc.info [hanc.info]

- 19. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Mycophenolate Mofetil: A Technical Guide for Researchers

Introduction: Mycophenolate Mofetil (MMF) is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanosine nucleotides. As the prodrug of the active metabolite mycophenolic acid (MPA), MMF is a cornerstone of immunosuppressive regimens in solid organ transplantation and is increasingly utilized in the management of autoimmune diseases. This technical guide provides an in-depth overview of the pharmacological profile of MMF, designed to support researchers, scientists, and drug development professionals in their exploration of this significant immunomodulatory agent. The following sections detail its mechanism of action, pharmacokinetic and pharmacodynamic properties, and established experimental protocols for its investigation.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of T and B lymphocyte proliferation.[1] Following oral administration, MMF is rapidly hydrolyzed to its active form, mycophenolic acid (MPA). MPA is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme is critical for the de novo pathway of guanine nucleotide synthesis, a pathway on which T and B lymphocytes are highly dependent for their proliferation.[1][2] Other cell types can utilize the salvage pathway for purine synthesis and are therefore less affected by MPA.[2]

The depletion of guanosine nucleotides by MPA leads to a cytostatic effect on lymphocytes, arresting the cell cycle at the G1/S phase.[3] This inhibition of lymphocyte proliferation suppresses both cell-mediated and humoral immune responses.[4] Furthermore, MPA has been shown to induce apoptosis in activated T cells and inhibit the glycosylation of adhesion molecules, which in turn reduces the recruitment of lymphocytes and monocytes to sites of inflammation.[5][6]

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

Pharmacokinetic Profile

This compound is characterized by rapid and extensive absorption, followed by conversion to the active metabolite, mycophenolic acid. The pharmacokinetic parameters of MPA can exhibit significant inter-individual variability.

Table 1: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) after Oral Administration of this compound

| Species/Population | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Healthy Humans | 1.5 g single dose | - | ~1 | - | ~17 | 94.1 | [2] |

| Healthy Humans | 1 g single dose | ~25 | 0.8 | ~64 | ~16 | - | [7] |

| Kidney Transplant Patients | 750 mg twice daily | 4.26 - 38.4 | 0.5 - 6 | 30 - 60 (target) | - | - | [1] |

| Liver Transplant Patients | 1 g twice daily | 10.6 ± 7.5 | 0.5 - 5 | 40 ± 30.9 | 5.8 ± 3.8 | - | [8] |

| Rats | 8.3 mg/kg i.v. | - | - | - | 5.17 ± 1.44 | - | [9] |

| Rats | 8.3 mg/kg i.d. | - | <0.5 | - | 6.41 ± 4.16 | 84.3 ± 35.0 | [9] |

| Dogs | 10-30 mg/kg | - | - | - | - | 54 - 87 | [10][11] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; i.v.: intravenous; i.d.: intraduodenal.

Pharmacodynamic Profile

The pharmacodynamic effects of this compound are primarily related to its immunosuppressive activity. This is most commonly assessed by its impact on lymphocyte proliferation and function.

Table 2: Pharmacodynamic Parameters of Mycophenolic Acid (MPA)

| Parameter | Cell Type | Value | Conditions | Reference |

| IC50 (T-cell proliferation) | Human T-cells | 106.3 ± 157.7 nM (0.033 ± 0.05 µg/ml) | Mitogen-stimulated | |

| Effect on Lymphocyte Count | SLE Patients | Statistically significant increase in WBC in patients with baseline leukopenia | Clinical study | |

| Effect on B-cell Count | Heart Transplant Patients | Significant reduction in B-cell count | Clinical study | [12] |

| Inhibition of Cytokine Production | Human Mononuclear Cells | Significant inhibition of IL-2, IL-3, IL-4, IL-5, IL-6, IL-10, IFN-γ, TNF-α, TNF-β, GM-CSF | 48h post-antigen activation with 10⁻⁶ M MMF | [13] |

IC50: Half-maximal inhibitory concentration; SLE: Systemic Lupus Erythematosus; WBC: White Blood Cell; IL: Interleukin; IFN: Interferon; TNF: Tumor Necrosis Factor; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of this compound's pharmacological profile. Below are outlines of key experimental protocols.

In Vitro Lymphocyte Proliferation Assay

This assay is fundamental to assessing the immunosuppressive activity of MMF.

Objective: To determine the concentration-dependent inhibitory effect of mycophenolic acid (MPA) on T and B lymphocyte proliferation.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.

-

Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) for T-cell proliferation or pokeweed mitogen (PWM) for T and B-cell proliferation.

-